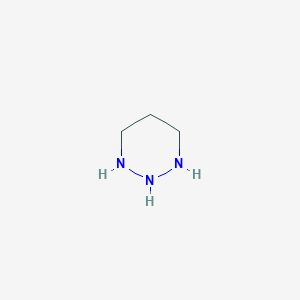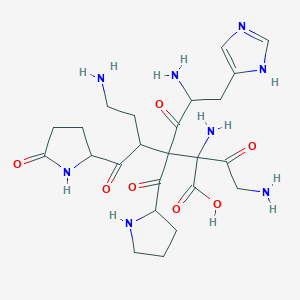
Mertensene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mertensene is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mertensene typically involves multiple steps, starting from simpler organic molecules One common approach is to begin with a cyclohexane derivative, followed by sequential halogenation reactions to introduce the bromine and chlorine atoms
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Mertensene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the (E)-2-chloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Mertensene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity and potential therapeutic applications.
Medicine
While not currently used as a drug, the compound’s structure suggests it could be a candidate for drug development
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of Mertensene depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s halogen atoms and double bond may play crucial roles in its binding affinity and reactivity, influencing its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-1,5-dimethylcyclohexane: Lacks the (E)-2-chloroethenyl group.
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(Z)-2-chloroethenyl]-1,5-dimethylcyclohexane: Contains the (Z)-2-chloroethenyl group instead of the (E)-isomer.
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-bromoethenyl]-1,5-dimethylcyclohexane: Substitutes a bromine atom for one of the chlorine atoms in the ethenyl group.
Uniqueness
The presence of the (E)-2-chloroethenyl group in Mertensene distinguishes it from similar compounds
Eigenschaften
Molekularformel |
C10H14BrCl3 |
|---|---|
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(3-4-12)6-10(2,14)8(13)5-7(9)11/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m1/s1 |
InChI-Schlüssel |
RUGBKCUWZCCZDR-QWDTXXANSA-N |
Isomerische SMILES |
C[C@]1(C[C@]([C@H](C[C@H]1Br)Cl)(C)Cl)/C=C/Cl |
Kanonische SMILES |
CC1(CC(C(CC1Br)Cl)(C)Cl)C=CCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)





![2-amino-N-[3-methoxy-5-[oxo-[3-(trifluoromethyl)anilino]methyl]phenyl]-4-pyridinecarboxamide](/img/structure/B1256160.png)
![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)






